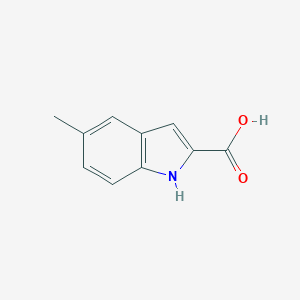

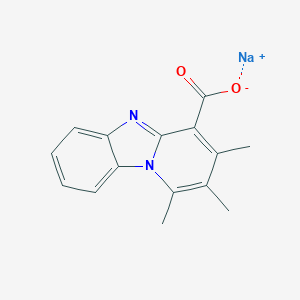

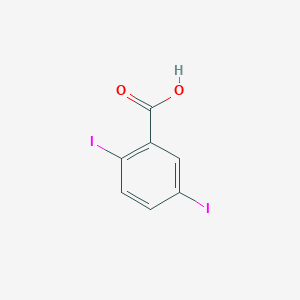

N-(2-Methoxyphenyl)anthranilic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-Methoxyphenyl)anthranilic acid and related compounds often involves reactions between anthranilic acids and methyl 2-iodobenzoates under specific conditions, such as the Jourdan-Ullmann reaction, which yields good to excellent yields of related anthranilic acids required as precursors for further chemical synthesis (Rewcastle & Denny, 1987). Another approach includes the reaction of N-(2-Hydroxyphenyl)anthranilic acids with acetic anhydride, leading to various products based on the reaction conditions and the reactants used (Kim, 1981).

Molecular Structure Analysis

Molecular structure analysis of anthranilic acid derivatives, including N-(2-Methoxyphenyl)anthranilic acid, can be conducted using techniques like X-ray diffraction, NMR, and mass spectroscopy. These analyses provide insights into the conformational isomerism and structural elucidation of the compounds (Guo et al., 2018).

Chemical Reactions and Properties

N-(2-Methoxyphenyl)anthranilic acid undergoes various chemical reactions, including amination, which can be facilitated by copper-catalyzed cross-coupling reactions. This method is effective for amination of 2-chlorobenzoic acids with aniline derivatives, producing a wide range of N-aryl anthranilic acid derivatives without the need for acid protection and offering high yields (Mei, August, & Wolf, 2006).

Applications De Recherche Scientifique

-

Cancer Research

- Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways .

- The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

- Recently, Chuanfeng Niu et al. synthesized novel complexes using trifluorinated anthranilic acid derivatives. The complexes’ cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) were also investigated .

-

Diabetes and Obesity Research

-

Antiviral Research

-

Antibacterial Research

-

Pharmaceutical Research

- Anthranilic acid serves as a precursor for crafting numerous commercial drugs and pharmaceuticals, playing a pivotal role as the foundational framework in various drug categories like fenamates and NSAIDs .

- N-Alkylated anthranilic acid derivatives represent important intermediates. They can be advantageously prepared by solid-phase synthesis, by Buchwald–Hartwig amination or reductive amination with wide substrate scope and with excellent crude purities .

-

Inflammatory Diseases Research

- The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents .

- Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .

- To confirm their anti-inflammatory effects, additional ex vivo tests were conducted .

- These immunohistochemical studies explicated the same compounds with better anti-inflammatory potential .

- To determine the binding affinity and interaction mode, as well as to explain the anti-inflammatory activities, the molecular docking simulation of the compounds was investigated against human serum albumin .

- The biological evaluation of the compounds was completed, assessing their antimicrobial activity and spasmolytic effect .

-

P-glycoprotein Inhibitors

-

Synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones

-

Amino Acid

- Anthranilic acid is an aromatic acid with the formula and has a sweetish taste .

- The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .

- As a result of containing both acidic and basic functional groups, the compound is amphoteric .

- Anthranilic acid is a white solid when pure, although commercial samples may appear yellow .

- Anthranilic acid was once thought to be a vitamin and was referred to as vitamin L1 in that context, but it is now known to be non-essential in human nutrition .

-

Anti-Inflammatory Drug Candidates

- The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents .

- Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .

- To confirm their anti-inflammatory effects, additional ex vivo tests were conducted .

- These immunohistochemical studies explicated the same compounds with better anti-inflammatory potential .

- To determine the binding affinity and interaction mode, as well as to explain the anti-inflammatory activities, the molecular docking simulation of the compounds was investigated against human serum albumin .

- The biological evaluation of the compounds was completed, assessing their antimicrobial activity and spasmolytic effect .

-

Synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones

Safety And Hazards

Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Orientations Futures

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have interesting antimicrobial, antiviral, and insecticidal activities . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Propriétés

IUPAC Name |

2-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIMZRVJKYCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157791 | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)anthranilic acid | |

CAS RN |

13278-32-5 | |

| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)